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Application Note: A Detailed Protocol for the Synthesis of 6-Ethynyl-N-methylquinolin-2-amine
Application Note: A Detailed Protocol for the Synthesis of 6-Ethynyl-N-methylquinolin-2-amine
Introduction
6-Ethynyl-N-methylquinolin-2-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the reactive ethynyl group at the C6 position of the quinoline scaffold provides a versatile handle for further chemical modifications, such as click chemistry or further cross-coupling reactions. The N-methylamino group at the C2 position can also be crucial for modulating the biological activity and physicochemical properties of derivative compounds. This application note provides a comprehensive, step-by-step guide for the synthesis of 6-Ethynyl-N-methylquinolin-2-amine, starting from commercially available materials. The described protocol is designed for robustness and scalability, making it suitable for researchers in academic and industrial drug development settings.
Synthetic Strategy Overview
The synthesis of the target compound is achieved through a reliable two-step sequence. The overall strategy involves an optional initial N-methylation to prepare the key intermediate, followed by a palladium-catalyzed Sonogashira cross-coupling reaction with a protected acetylene source, and concluding with a deprotection step to unveil the terminal alkyne.
The primary starting material for the key coupling step, 6-bromo-N-methylquinolin-2-amine, is commercially available, which offers a direct entry point into the synthesis. However, for completeness and to provide a more fundamental starting point, this guide also includes a protocol for the synthesis of this intermediate from 6-bromoquinolin-2-amine.
The core of this synthetic route is the Sonogashira coupling, a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] To prevent unwanted side reactions of the terminal alkyne, a protected form, trimethylsilylacetylene (TMSA), is used. The synthesis is finalized by the selective removal of the trimethylsilyl (TMS) protecting group under mild basic conditions.
Experimental Workflow Diagram
Caption: Synthetic route for 6-Ethynyl-N-methylquinolin-2-amine.
Detailed Experimental Protocols
Optional Step: Synthesis of 6-bromo-N-methylquinolin-2-amine
This step is provided for instances where the starting material is not commercially available. The procedure involves the N-methylation of 6-bromoquinolin-2-amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-bromoquinolin-2-amine | ≥97% | Commercial Source |
| Methyl Iodide (MeI) | ≥99% | Commercial Source |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source |
| Ethyl acetate (EtOAc) | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Saturated aq. NaCl (Brine) | - | Laboratory Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Commercial Source |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromoquinolin-2-amine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M solution based on the starting amine).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes of the aqueous phase).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 6-bromo-N-methylquinolin-2-amine as a solid.
Step 1: Sonogashira Coupling of 6-bromo-N-methylquinolin-2-amine with Trimethylsilylacetylene
This is the key C-C bond-forming step to introduce the protected ethynyl moiety.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-bromo-N-methylquinolin-2-amine | ≥97% | Commercial Source |
| Trimethylsilylacetylene (TMSA) | ≥98% | Commercial Source |
| Bis(triphenylphosphine)palladium(II) dichloride | 98% | Commercial Source |
| Copper(I) Iodide (CuI) | 98% | Commercial Source |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercial Source |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source |
| Celite® | - | Commercial Source |
| Dichloromethane (DCM) | ACS Grade | Commercial Source |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 6-bromo-N-methylquinolin-2-amine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) in a 2:1 ratio (to make a ~0.2 M solution of the starting material).
-
Degas the resulting suspension by bubbling the inert gas through the solution for 15 minutes.
-
Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in dichloromethane and filter through a pad of Celite® to remove the metal catalysts.
-
Wash the Celite® pad with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product, 6-((trimethylsilyl)ethynyl)-N-methylquinolin-2-amine, can be purified by silica gel column chromatography or taken directly to the next step if deemed sufficiently pure by ¹H NMR analysis.
Step 2: Deprotection of the Trimethylsilyl Group
This final step yields the target compound, 6-Ethynyl-N-methylquinolin-2-amine. The use of potassium carbonate in methanol is a mild and efficient method for this transformation.[3][4][5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-((trimethylsilyl)ethynyl)-N-methylquinolin-2-amine | Crude from Step 1 | - |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercial Source |
| Dichloromethane (DCM) | ACS Grade | Commercial Source |
| Deionized Water | - | Laboratory Source |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial Source |
Procedure:
-
Dissolve the crude 6-((trimethylsilyl)ethynyl)-N-methylquinolin-2-amine (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add anhydrous potassium carbonate (0.2 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is no longer visible.[3]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Add deionized water to the residue and extract with dichloromethane (3 x volumes of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the final product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain 6-Ethynyl-N-methylquinolin-2-amine as a pure solid.
Quantitative Data Summary
| Compound | Starting Material(s) | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |
| 6-bromo-N-methylquinolin-2-amine | 6-bromoquinolin-2-amine, Methyl Iodide | C₁₀H₉BrN₂ | 237.10 | 75-85% | Off-white solid |
| 6-((trimethylsilyl)ethynyl)-N-methylquinolin-2-amine | 6-bromo-N-methylquinolin-2-amine, TMSA | C₁₅H₁₈N₂Si | 254.40 | 80-90% | Yellowish solid |
| 6-Ethynyl-N-methylquinolin-2-amine | 6-((trimethylsilyl)ethynyl)-N-methylquinolin-2-amine | C₁₂H₁₀N₂ | 182.22 | 90-98% | Pale yellow solid |
Reaction Mechanism: The Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
-
Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl halide (6-bromo-N-methylquinolin-2-amine) to form a Pd(II) complex.
-
Copper Cycle : The terminal alkyne (trimethylsilylacetylene) reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation : The copper acetylide transfers the acetylenic group to the Pd(II) complex, regenerating the Cu(I) salt.
-
Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 6-Ethynyl-N-methylquinolin-2-amine. The described methods are based on well-established and reliable chemical transformations, ensuring high yields and purity of the final product. By following these procedures, researchers and drug development professionals can efficiently access this versatile chemical building block for their research endeavors.
References
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
- Caddick, S., Delisser, V. M., Doyle, V. E., & Khan, S. (1999). A new protocol for the deprotection of trimethylsilyl-protected alkynes. Tetrahedron, 55(10), 2737-2754.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683.
- Evano, G., & Thivolle-Cazat, J. (2008). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc.
-
Reddit. (2020). Methylation using iodomethane. r/Chempros. [Link]
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Levison, B. (2016). Answer to "What is the most efficient method for deprotection of trimethyl(phenylethynyl)silane?". ResearchGate. [Link]
-
Royal Society of Chemistry. Self-assembled monolayers of clamped oligo(phenylene-ethynylene-butadiynylene)s Supporting Information. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
Sources
Application Note: In Vitro Kinase Inhibition and Activity-Based Profiling using 6-Ethynyl-N-methylquinolin-2-amine
Application Note: In Vitro Kinase Inhibition and Activity-Based Profiling using 6-Ethynyl-N-methylquinolin-2-amine
Abstract & Introduction
6-Ethynyl-N-methylquinolin-2-amine (CAS: 1956354-68-9) represents a specialized class of "privileged scaffold" probes designed for kinase inhibitor discovery and target validation. The 2-aminoquinoline core acts as a potent ATP-competitive pharmacophore, mimicking the adenine ring of ATP to bind within the hinge region of protein kinases.
The defining feature of this molecule is the 6-ethynyl moiety . This alkyne handle serves two critical mechanistic functions in drug development:
-
Bio-orthogonal Ligation (Click Chemistry): It allows for the post-labeling of the kinase-inhibitor complex with azide-functionalized reporters (fluorophores or biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is essential for Activity-Based Protein Profiling (ABPP) to verify target engagement in complex proteomes.
-
Latent Electrophilicity: In specific contexts (e.g., EGFR or Nek2 inhibition), the ethynyl group can act as a weak electrophile or pro-electrophile, potentially targeting cysteine residues near the ATP binding pocket (e.g., Cys797 in EGFR) for covalent modification.
This application note provides a comprehensive protocol for evaluating the inhibitory potency (IC50) of 6-Ethynyl-N-methylquinolin-2-amine against a representative tyrosine kinase (EGFR) and validating its physical binding via a click-chemistry pull-down assay.
Mechanism of Action
The compound functions as a Type I ATP-competitive inhibitor . The quinoline nitrogen (N1) and the exocyclic amine (2-NH) form hydrogen bonds with the kinase hinge region "gatekeeper" residues.
Structural Logic
-
Quinoline Core: Provides the hydrophobic scaffold to occupy the adenine binding pocket.
-
N-Methyl Group: Improves solubility and induces a specific steric fit, often improving selectivity against kinases with smaller gatekeeper residues.
-
6-Ethynyl Group: Directed towards the solvent front or the "sugar pocket." It remains sterically unobtrusive during binding but is available for downstream chemical conjugation.
Diagram: Mechanism & Workflow
Figure 1: Dual-workflow schematic demonstrating the primary inhibition assay (IC50) and the secondary target engagement validation via click chemistry.
Materials & Preparation
Compound Preparation[1][2][3]
-
Compound: 6-Ethynyl-N-methylquinolin-2-amine (Purity >98%).
-
Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous.
-
Stock Solution: Prepare a 10 mM stock solution.
-
Calculation: MW ≈ 182.22 g/mol . Dissolve 1.82 mg in 1 mL DMSO.
-
Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent alkyne degradation.
-
Assay Reagents (Representative for EGFR Assay)
-
Kinase: Recombinant Human EGFR (cytoplasmic domain), active.
-
Substrate: Poly (Glu:Tyr) (4:1) peptide.
-
ATP: Ultra-pure ATP (10 mM stock).
-
Detection System: ADP-Glo™ Kinase Assay (Promega) or HTRF® Kinase Kit (Cisbio). Note: This protocol describes the ADP-Glo method for universal applicability.
-
Assay Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT (freshly added).
Protocol A: In Vitro Kinase Inhibition (IC50 Determination)
This assay measures the compound's ability to inhibit the transfer of phosphate from ATP to the substrate.
Step 1: Serial Dilution
-
Thaw the 10 mM compound stock.
-
Prepare a 3-fold serial dilution in 100% DMSO.
-
Start concentration: 1 mM (100x final).
-
Points: 10 dose points (Range: 10 µM to ~0.5 nM final assay concentration).
-
-
Prepare an "Intermediate Plate" by diluting the DMSO stocks 1:25 into 1X Assay Buffer. This reduces DMSO to 4% (4x final concentration).
Step 2: Enzyme Reaction Setup (384-well plate)
-
Add Compound: Dispense 2.5 µL of the diluted compound (from Intermediate Plate) into the assay plate.
-
Controls: Include "No Compound" (DMSO only) and "No Enzyme" (Background) wells.
-
-
Add Enzyme: Dilute EGFR kinase to optimal concentration (e.g., 2 ng/µL) in Assay Buffer. Dispense 5 µL per well.
-
Incubation: Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding (crucial for accurate IC50).
-
-
Add Substrate/ATP Mix: Prepare a mix of Poly(Glu:Tyr) (0.2 mg/mL) and ATP (10 µM - at Km). Dispense 2.5 µL per well to start the reaction.
-
Final Volume: 10 µL.
-
Final DMSO: 1%.
-
Step 3: Incubation & Detection
-
Seal the plate and incubate at RT for 60 minutes.
-
ADP-Glo Reagent: Add 10 µL of ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min at RT.
-
Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 min at RT.
-
Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., PerkinElmer EnVision).
Step 4: Data Analysis[1]
-
Calculate % Inhibition for each well:
-
Plot % Inhibition (Y-axis) vs. Log[Compound] (X-axis).
-
Fit data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.
| Parameter | Value (Example) | Notes |
| Top | 100% | Full activity |
| Bottom | 0% | Full inhibition |
| Hill Slope | -1.0 | Standard competitive binding |
| IC50 | Determine | Potency indicator |
Protocol B: Target Engagement Verification (Click Chemistry)
This secondary protocol utilizes the 6-ethynyl group to physically verify that the compound has bound to the kinase, distinguishing it from assay artifacts (e.g., aggregation).
Step 1: Probe Incubation
-
Incubate Recombinant EGFR (1 µg) with 10 µM 6-Ethynyl-N-methylquinolin-2-amine in 50 µL Assay Buffer for 1 hour at 37°C.
-
Control: Incubate EGFR with DMSO only.
Step 2: Click Reaction (CuAAC)
Prepare a "Click Master Mix" (add in order):
-
Azide-Fluorophore: TAMRA-Azide or Cy5-Azide (100 µM stock) -> Final: 25 µM.
-
TBTA (Ligand): 1 mM stock -> Final: 100 µM.
-
CuSO₄: 50 mM stock -> Final: 1 mM.
-
TCEP (Reducing Agent): 50 mM stock -> Final: 1 mM (Add last to initiate).
Procedure:
-
Add 5 µL of Click Master Mix to the 50 µL kinase reaction.
-
Incubate for 1 hour at RT in the dark.
Step 3: Visualization
-
Add 4X SDS-PAGE Loading Buffer (reducing) to the samples.
-
Boil at 95°C for 5 minutes.
-
Resolve on a 4-12% Bis-Tris Gel.
-
Imaging: Scan the gel on a fluorescence scanner (e.g., Typhoon) at the appropriate wavelength (e.g., 532 nm for TAMRA).
-
Result: A fluorescent band at the molecular weight of EGFR (~80-110 kDa depending on construct) indicates successful binding and labeling.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (IC50) | ATP concentration too high | Ensure ATP concentration is near the Km of the kinase (typically 10-50 µM). |
| No Inhibition | Compound degradation | Check the integrity of the ethynyl group via LC-MS. Alkyne protons are acidic; avoid basic storage. |
| Precipitation | Low solubility | 6-Ethynyl-N-methylquinolin-2-amine is hydrophobic. Ensure final DMSO is ≥1% or add 0.01% Triton X-100. |
| No Fluorescence (Click) | Inactive Copper Catalyst | Prepare TCEP and CuSO₄ fresh. Oxygen inhibits the reaction; keep tubes closed. |
References
-
Quinoline Scaffolds in Kinase Discovery
-
Alkyne-Tagged Probes (ABPP)
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link
-
-
EGFR Kinase Assay Protocols
-
Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link
-
-
Covalent Kinase Inhibitors (Ethynyl Mechanism)
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell permeability and uptake of 6-Ethynyl-N-methylquinolin-2-amine
Cell permeability and uptake of 6-Ethynyl-N-methylquinolin-2-amine
Application Note: Cellular Uptake and Click-Chemistry Profiling of 6-Ethynyl-N-methylquinolin-2-amine
Executive Summary
6-Ethynyl-N-methylquinolin-2-amine is a specialized small-molecule chemical probe designed for Activity-Based Protein Profiling (ABPP) and intracellular target engagement studies. Structurally derived from the N-methylquinolin-2-amine scaffold—a privileged structure in medicinal chemistry known for binding Monoamine Oxidase (MAO) and various kinase targets—this compound incorporates a terminal alkyne (ethynyl) handle at the C6 position.
This alkyne moiety serves as a bioorthogonal "click chemistry" tag, allowing researchers to monitor the compound's cellular uptake, subcellular localization, and specific protein interactions in situ via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with fluorescent or biotinylated azides.
Key Applications:
-
Target Engagement: Verifying intracellular binding to flavin-dependent enzymes (e.g., MAO-B) or quinoline-binding receptors.
-
Subcellular Localization: Tracking mitochondrial or cytosolic accumulation.
-
Permeability Profiling: Assessing passive diffusion kinetics in varying cell lines (e.g., Caco-2, SH-SY5Y).
Physicochemical Properties & Permeability Mechanism
Understanding the physicochemical profile is critical for optimizing uptake protocols.
| Property | Value (Estimated) | Implication for Protocol |
| Molecular Weight | ~182.22 g/mol | Highly permeable (Rule of 5 compliant). |
| LogP (Lipophilicity) | ~2.5 – 2.9 | Suggests Passive Diffusion as the primary uptake mechanism. |
| pKa (Quinoline N) | ~4.9 | Mostly uncharged at physiological pH (7.4), facilitating membrane crossing. |
| Solubility | Low in water; High in DMSO | Stock solutions must be prepared in DMSO. |
| Fluorescence | Weak (Native) | Requires Click-labeling for sensitive detection. |
Mechanism of Uptake: The compound enters cells primarily via passive diffusion due to its planar aromatic structure and moderate lipophilicity. Upon entry, it may accumulate in organelles with specific pH gradients or lipid compositions (e.g., mitochondria) depending on the target affinity.
Experimental Workflow: Live-Cell Uptake & Click Profiling
This protocol outlines the "Pulse-Chase-Click" methodology to visualize uptake and target engagement.
Phase A: Reagent Preparation
-
Stock Solution (10 mM): Dissolve 1.82 mg of 6-Ethynyl-N-methylquinolin-2-amine in 1 mL of anhydrous DMSO. Vortex until clear. Store at -20°C (stable for 3 months).
-
Working Solution (10 µM): Dilute the stock 1:1000 in pre-warmed culture media (e.g., DMEM + 10% FBS). Note: Keep final DMSO concentration < 0.1% to avoid cytotoxicity.
-
Click Cocktail (Freshly Prepared):
-
100 µM Azide-Fluorophore (e.g., Azide-Cy5 or Azide-Alexa488).
-
1 mM TCEP (Tris(2-carboxyethyl)phosphine).
-
1 mM CuSO4 (Copper(II) sulfate).
-
100 µM TBTA (Ligand).
-
Phase B: Live Cell Incubation (Pulse)
Target Cells: SH-SY5Y (neuronal) or HEK293 (general).
-
Seed Cells: Plate cells at 70% confluency in 6-well plates or confocal dishes.
-
Pulse: Aspirate media and add the Working Solution (10 µM) .
-
Incubate: 1–4 hours at 37°C / 5% CO₂.
-
Optimization: Perform a time-course (30 min, 1h, 2h, 4h) to determine peak accumulation.
-
-
Chase (Optional): To test retention, wash 3x with PBS and incubate in probe-free media for 1 hour.
Phase C: Fixation & Click Chemistry
Crucial Step: The alkyne tag is not fluorescent. You must "click" it to a fluorophore after fixation.
-
Wash: Rinse cells 3x with ice-cold PBS to remove extracellular probe.
-
Fixation: Incubate with 3.7% Formaldehyde in PBS for 15 min at RT.
-
Permeabilization: Wash 2x with PBS, then add 0.1% Triton X-100 in PBS for 10 min.
-
Click Reaction:
-
Add the Click Cocktail to the cells.
-
Incubate for 1 hour at Room Temperature in the dark.
-
Safety: Copper can be toxic; ensure cells are fully fixed.
-
-
Wash: Rinse 3x with PBS containing 1% BSA (to remove unreacted dye).
-
Imaging: Stain nuclei with DAPI and image using Confocal Microscopy.
Visualization of Workflow (DOT Diagram)
Caption: Workflow for profiling 6-Ethynyl-N-methylquinolin-2-amine uptake using bioorthogonal click chemistry.
Troubleshooting & Expert Insights
| Issue | Possible Cause | Solution |
| High Background Signal | Non-specific sticking of the Azide-Fluorophore. | Increase washing steps after the Click reaction. Use 1% BSA or 5% FBS in the wash buffer. |
| No Signal | 1. Probe did not enter cells.2. Click reaction failed. | 1. Increase probe concentration (up to 50 µM).2. Refresh the TCEP/CuSO4 solution; TCEP oxidizes rapidly. |
| Cytotoxicity | Copper toxicity during Click reaction (if live) or DMSO > 1%. | Ensure Click is done after fixation. Keep DMSO < 0.1% during incubation. |
| Precipitation | Probe insolubility in aqueous media. | Dilute the DMSO stock slowly into warm media while vortexing. Do not exceed 50 µM. |
References
-
Activity-Based Protein Profiling (ABPP)
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link
-
-
Quinoline-Based MAO Probes
-
Click Chemistry Protocols
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie, 48(52), 9879-9883. Link
-
Sources
Technical Notes & Optimization
Technical Support Center: Troubleshooting Low Yield in 6-Ethynyl-N-methylquinolin-2-amine Click Reactions
Technical Support Center: Troubleshooting Low Yield in 6-Ethynyl-N-methylquinolin-2-amine Click Reactions
As Senior Application Scientists, we understand that while the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern chemistry, its success with complex heterocyclic substrates is not always guaranteed.[1] This guide provides in-depth troubleshooting for researchers encountering low yields specifically with 6-Ethynyl-N-methylquinolin-2-amine , a substrate whose unique electronic and structural properties can present distinct challenges.
Part 1: Foundational Troubleshooting - Is Your System Click-Ready?
Before blaming the substrate, it's crucial to validate the core reaction components. Low yields often stem from fundamental issues that affect all CuAAC reactions.
Q1: My reaction has failed completely or gives less than 10% yield. Where do I start?
A1: A complete failure typically points to a critical flaw in one of three areas: the catalyst, the reagents, or the atmosphere.
-
Inactive Copper Catalyst: The catalytically active species is Copper(I).[2] It is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen. If you are using a Cu(II) salt (like CuSO₄), the reducing agent is paramount.
-
Actionable Insight: Always use a freshly prepared solution of your reducing agent, typically sodium ascorbate.[2] Ascorbate solutions degrade in air and light. Ensure you are using a slight excess (1.1 to 2 equivalents relative to copper) to maintain a reducing environment.[3]
-
Protocol: Before adding reagents, thoroughly degas your solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. This removes dissolved oxygen, the primary culprit for Cu(I) oxidation.[2]
-
-
Reagent Integrity: The purity of your alkyne, azide, and solvents is non-negotiable.
-
Actionable Insight: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form a diyne byproduct, especially in the presence of oxygen and copper.[1] If your alkyne is old or has been stored improperly, this could be a significant issue. Azides, while generally stable, can degrade; verify their purity by NMR or LC-MS if in doubt.
-
-
Incorrect Stoichiometry: Ensure accurate measurement of all components. For reactions with valuable substrates, it is common to use a slight excess (1.1 to 1.5 equivalents) of the more easily accessible partner.
Q2: My reaction is very slow and stalls before completion. What factors influence reaction kinetics?
A2: Sluggish reactions are often related to concentration, temperature, or solvent choice.
-
Solvent System: The choice of solvent can dramatically influence reaction rates. Polar solvents are generally preferred.
-
Temperature: While many CuAAC reactions proceed readily at room temperature, some systems require gentle heating.
Part 2: Substrate-Specific Troubleshooting for 6-Ethynyl-N-methylquinolin-2-amine
If foundational checks pass, the issue likely lies with the unique structure of your quinoline alkyne. The presence of two nitrogen atoms—the quinoline ring nitrogen and the exocyclic N-methylamino group—introduces a significant potential for catalyst inhibition.
Q3: Why is 6-Ethynyl-N-methylquinolin-2-amine particularly challenging for CuAAC reactions?
A3: The primary challenge arises from catalyst sequestration . Nitrogen-containing heterocycles are well-known ligands for copper.[7][8] The lone pair electrons on the quinoline nitrogen and the 2-amino nitrogen can coordinate strongly with the Cu(I) catalyst. This non-productive binding sequesters the copper, preventing it from participating in the catalytic cycle and making it unavailable to activate the terminal alkyne. This effectively poisons your catalyst.
Q4: How can I overcome catalyst inhibition caused by my quinoline substrate?
A4: The strategy is to outcompete the substrate's inhibitory coordination. This is achieved by introducing a specialized, strongly-coordinating ligand that preferentially binds to and stabilizes the Cu(I) ion, protecting it from both oxidation and sequestration by the substrate.[1][9]
-
Ligand Selection is Critical: Using a simple Cu(I) or Cu(II)/ascorbate system is likely to fail. You must use an accelerating ligand.
-
For Organic Solvents (THF, Dichloromethane, Toluene): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is the classic choice.[10] It is highly effective but has poor aqueous solubility.
-
For Aqueous or Mixed-Aqueous Solvents (DMSO/H₂O, tBuOH/H₂O): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are superior choices.[9][11] They are highly water-soluble and are designed to significantly accelerate the reaction while protecting the copper catalyst.[1][9] BTTAA, in particular, is known for its high reaction kinetics and biocompatibility.[9]
-
-
Adjusting Stoichiometry: In cases of strong inhibition, you may need to increase the catalyst and/or ligand loading. Instead of the typical 1-5 mol%, you might need to go up to 10 mol% of the copper/ligand system.
Part 3: Recommended Protocols and Methodologies
Protocol 1: Robust CuAAC for 6-Ethynyl-N-methylquinolin-2-amine in an Organic Solvent
This protocol is designed as a starting point to mitigate potential inhibition.
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 6-Ethynyl-N-methylquinolin-2-amine (1.0 eq) and your azide coupling partner (1.1 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or a 3:1 mixture of THF:t-BuOH) to achieve a concentration of 0.1 M with respect to the limiting reagent.
-
Catalyst Premix: In a separate vial, prepare the catalyst premix.
-
Add CuI (0.05 eq). Note: Using a Cu(I) source like CuI or [Cu(CH₃CN)₄]PF₆ can sometimes be more effective than in-situ reduction as it bypasses one variable.
-
Add TBTA (0.055 eq, 1.1 eq relative to Cu).
-
Add a small amount of degassed solvent to dissolve.
-
-
Reaction Initiation: Add the catalyst premix to the main reaction vial.
-
Base (Optional but Recommended): Add a non-coordinating organic base such as DIPEA (N,N-Diisopropylethylamine) (2.0 eq). The base facilitates the deprotonation of the terminal alkyne, which can be crucial for forming the copper acetylide intermediate.[12]
-
Reaction Monitoring: Stir the reaction at room temperature under an inert atmosphere (N₂ or Ar). Monitor progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, gently heat to 40°C.
-
Work-up: Once complete, dilute the reaction with ethyl acetate, wash with saturated aqueous NH₄Cl to remove copper, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Protocol 2: Systematic Troubleshooting Screen
If the standard protocol fails, a systematic screen is necessary. Set up an array of small-scale reactions (e.g., in a 24-well plate) to test variables simultaneously.
| Well | Copper Source (5 mol%) | Ligand (5.5 mol%) | Solvent | Base (2 eq) |
| A1 | CuSO₄ / Na-Ascorbate | THPTA | DMSO/H₂O (1:1) | None |
| A2 | CuI | TBTA | THF | DIPEA |
| A3 | [Cu(MeCN)₄]PF₆ | TBTA | DCM | DIPEA |
| A4 | CuSO₄ / Na-Ascorbate | BTTAA | PBS Buffer pH 7.4 | None |
| B1 | CuSO₄ / Na-Ascorbate | THPTA | DMF | None |
| B2 | CuI | THPTA | DMSO | DIPEA |
| B3 | [Cu(MeCN)₄]PF₆ | BTTAA | tBuOH/H₂O (1:1) | None |
| B4 | CuI | None (Control) | THF | DIPEA |
Analysis: After a set time (e.g., 4 hours), quench a small aliquot from each well and analyze by LC-MS to determine the relative conversion. This will rapidly identify the most promising combination of catalyst, ligand, and solvent.
Part 4: Data and Workflow Visualization
Table 1: Comparative Properties of Common CuAAC Accelerating Ligands
| Property | TBTA | THPTA | BTTAA |
| Reaction Kinetics | Very High | Moderate | Very High |
| Water Solubility | Low | High | Moderate |
| Organic Solubility | Very High | Low | Moderate |
| Primary Use Case | Organic Solvents | Aqueous / Biological | Aqueous / Biological |
| Reference | [9] | [9] | [9][11] |
Diagram 1: Troubleshooting Workflow for Low CuAAC Yield
Caption: A systematic workflow for diagnosing low yields.
Diagram 2: CuAAC Cycle and Potential Quinoline Inhibition
Caption: The productive cycle vs. catalyst sequestration by the quinoline.
References
- Benchchem. A Comparative Guide to Copper Ligands for Enhanced CuAAC Ligation.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
-
V. D. Bock, H. Hiemstra, J. H. van Maarseveen. Copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Org. Biomol. Chem., 2006, 4 , 4073-4083. Available from: [Link]
- Hein, C. D., Liu, X., & Wang, D. (2008). Click-chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
- BenchChem Technical Support. Troubleshooting low yield in copper-catalyzed click reactions.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. ACS Chemical Biology, 6(5), 417-428.
- Al-Aabed, Y., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
-
ResearchGate. Most used CuAAC reaction ligands. [Diagram]. Available from: [Link]
-
ResearchGate. CuAAC: an efficient Click Chemistry reaction on Solid Phase. [Request PDF]. Available from: [Link]
-
Jena Bioscience. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Available from: [Link]
-
PubMed. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Available from: [Link]
- Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 132(5), 1520-1528.
-
RSC Publishing. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. Available from: [Link]
-
National Center for Biotechnology Information. Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Available from: [Link]
-
ACS Publications. Oxygen Coordination Promotes Single-Atom Cu(II)-Catalyzed Azide–Alkyne Click Chemistry without Reducing Agents. ACS Applied Materials & Interfaces. Available from: [Link]
-
ResearchGate. Optimization of the conditions for CuAAC reaction. Available from: [Link]
-
ResearchGate. Aromatic Nitrogen Donors for Efficient Copper(I)-NHC CuAAC under reductant-free conditions. [Request PDF]. Available from: [Link]
-
ResearchGate. Optimization of the click reaction conditions. Available from: [Link]
-
National Center for Biotechnology Information. Enhancing the CuAAC efficiency of a Cu(i)–NHC complex in biological media by encapsulation. Available from: [Link]
-
American Chemical Society. Click chemistry approach to N-heterocycles. Available from: [Link]
-
ResearchGate. Cu/Cu-Oxide Nanoparticles as Catalyst in the “Click” Azide—Alkyne Cycloaddition. [Request PDF]. Available from: [Link]
-
Frontiers. Copper(II)-Bis-Cyclen Intercalated Graphene Oxide as an Efficient Two-Dimensional Nanocomposite Material for Copper-Catalyzed Azide–Alkyne Cycloaddition Reaction. Available from: [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]
-
ACS Publications. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available from: [Link]
-
National Center for Biotechnology Information. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
-
Organic Chemistry Portal. A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Available from: [Link]
-
YouTube. Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. Available from: [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 6-Ethynyl-N-methylquinolin-2-amine in aqueous buffers
Stability of 6-Ethynyl-N-methylquinolin-2-amine in aqueous buffers
Technical Guide: Stability & Handling of 6-Ethynyl-N-methylquinolin-2-amine
Executive Summary & Chemical Profile
6-Ethynyl-N-methylquinolin-2-amine is a specialized heterocyclic scaffold often utilized as a chemical probe or a fragment in covalent inhibitor discovery (targeting cysteine residues via the alkyne warhead or serving as a "click" chemistry handle).
Users frequently encounter stability issues that are actually solubility artifacts or trace-metal catalyzed degradations . This guide deconstructs the molecule's behavior in aqueous buffers to distinguish between true chemical breakdown and physical precipitation.
| Property | Data / Characteristic | Implication for Stability |
| Core Structure | Quinoline ring | Hydrophobic; prone to photo-oxidation (browning). |
| Functional Group A | Terminal Alkyne (-C≡CH) | Critical Weak Point. Susceptible to hydration (ketone formation) and oxidative dimerization (Glaser coupling). |
| Functional Group B | 2-Methylamine (-NHMe) | Basic center. Protonation increases solubility; free base precipitates in neutral/alkaline buffers. |
| Solubility (LogP) | Est. ~2.5 - 3.0 | Low aqueous solubility. Requires organic co-solvent (DMSO/DMF). |
Chemical Stability Mechanisms (The "Why")
To troubleshoot effectively, you must understand the degradation pathways specific to this chemotype.
A. The Alkyne Hazard: Metal-Catalyzed Hydration & Coupling
The terminal alkyne is relatively stable in pure water at neutral pH. However, biological buffers (PBS, Tris) often contain trace transition metals (Cu, Fe) or are used in glass/plasticware with metal residues.
-
Hydration: In the presence of Lewis acids (metals) or strong acid/base, the alkyne hydrates to form a methyl ketone (Markovnikov addition) [1].
-
Glaser Coupling: If oxygen and trace copper are present, two molecules can dimerize, forming a diyne. This is often mistaken for aggregation.
B. Photolytic Instability
Aminoquinolines are often fluorophores. Absorption of UV/Blue light excites the quinoline ring, leading to the formation of singlet oxygen or radical species, which attack the alkyne or the ring itself (N-oxide formation) [2].
C. Solubility-Driven "Loss"
At physiological pH (7.4), the 2-amino group (pKa ~7-8 depending on substitution) exists in equilibrium. A significant fraction may be unprotonated (neutral), leading to rapid precipitation on plastic walls. This is often misdiagnosed as chemical instability.
Visualizing Degradation Pathways
The following diagram illustrates the potential fate of the molecule under stress conditions.
Figure 1: Potential degradation and physical loss pathways for 6-Ethynyl-N-methylquinolin-2-amine in aqueous environments.
Troubleshooting Guide
Use this matrix to diagnose specific experimental failures.
Scenario A: "The compound disappeared from my LC-MS/HPLC trace."
| Possible Cause | Diagnostic Check | Corrective Action |
| Precipitation | Centrifuge the sample. Is there a pellet? Or, add 50% Acetonitrile to the well—does the peak return? | Increase DMSO concentration (up to 2-5%) or lower the buffer pH slightly (pH 6.5) to protonate the amine. |
| Adsorption | Are you using Polystyrene (PS) plates? | Switch to Polypropylene (PP) or low-binding plates. Quinoline rings stick to PS. |
Scenario B: "I see a new peak with Mass M+18."
| Possible Cause | Mechanism | Corrective Action |
| Alkyne Hydration | Water added across the triple bond (-C≡CH → -COCH3). | Add EDTA (1 mM) to the buffer to chelate trace metals that catalyze this reaction. Ensure pH is not extremely acidic (<4). |
Scenario C: "The solution turned yellow/brown overnight."
| Possible Cause | Mechanism | Corrective Action |
| Photodegradation | Quinoline oxidation. | Protect from light. Use amber vials or wrap tubes in foil immediately after preparation. |
Standardized Handling Protocols
To ensure reproducibility, follow this "Self-Validating" protocol.
Protocol 1: Preparation of Stable Stock Solutions
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide). Avoid Ethanol (evaporation leads to concentration errors).
-
Concentration: 10 mM or 50 mM.
-
Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
-
Validation: When thawing, vortex vigorously. If the solution is cloudy, warm to 37°C until clear.
Protocol 2: Dilution into Aqueous Buffer (The "Crash" Test)
Do not squirt 100% DMSO stock directly into a large volume of PBS. This causes local high concentration and immediate precipitation.
-
Intermediate Step: Dilute 10 mM stock 1:10 into 50% DMSO / 50% Water (creates 1 mM intermediate).
-
Final Step: Dilute the 1 mM intermediate into your assay buffer (e.g., PBS) to reach 10 µM.
-
Final DMSO content: 0.5% (well tolerated by most proteins).
-
-
Verification: Measure Absorbance at 600nm (turbidity). If OD > 0.05, solubility limit is exceeded.
Workflow Visualization: Stability Testing
Figure 2: Step-by-step workflow for validating compound stability before assay initiation.
Frequently Asked Questions (FAQs)
Q1: Can I use TCEP or DTT in the buffer? A: Yes, but with caution. While TCEP/DTT prevents oxidation of proteins, they do not protect the alkyne. However, they generally do not react with the alkyne under physiological conditions unless a radical initiator is present. Avoid excessive concentrations (>5 mM) if not necessary.
Q2: Is the compound stable in cell culture media (DMEM/RPMI)? A: Stability in media is lower than in PBS due to the presence of serum proteins (FBS). The hydrophobic quinoline will bind to albumin (BSA/HSA). This is not chemical degradation but protein binding . If you see "loss" in media, extract with acetonitrile to recover the bound fraction.
Q3: Why does the compound degrade faster in Tris buffer than PBS? A: Tris can occasionally act as a weak ligand for trace metals, potentially facilitating metal-catalyzed hydration of the alkyne if the water quality is poor. PBS is generally safer, provided the pH is controlled.
Q4: Can I use this compound for Click Chemistry (CuAAC)? A: Yes, but the reaction must be performed immediately. Once Copper (I) is added, the alkyne is activated. If you leave it sitting with Copper without the Azide partner, oxidative coupling (dimerization) becomes the dominant side reaction.
References
-
Alkyne Hydration Mechanisms
-
Quinoline Photostability
-
Compound Properties
- Topic: Physical properties and identifiers for 6-Ethynyl-N-methylquinolin-2-amine.
- Source: BLD Pharm C
-
URL:[Link] (General Quinoline Data)
-
Solubility of Quinoline Derivatives
Sources
Technical Support Center: Optimizing Copper-Catalyzed Cycloaddition for Quinoline Alkynes
Technical Support Center: Optimizing Copper-Catalyzed Cycloaddition for Quinoline Alkynes
Welcome to the technical support center for the optimization of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a specific focus on the synthesis of quinoline-containing 1,2,3-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful "click chemistry" reaction to generate novel molecular entities. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow and enhance your success rate.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to provide rapid answers to the most pressing issues encountered during the CuAAC reaction with quinoline alkynes.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in CuAAC reactions involving quinoline alkynes can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions.[1][2] Here’s a systematic approach to troubleshooting:
-
Catalyst System Integrity: The active catalyst is Cu(I), which is susceptible to oxidation to Cu(II).[3]
-
In situ Reduction: When using a Cu(II) salt (e.g., CuSO₄·5H₂O), ensure a sufficient excess of a reducing agent like sodium ascorbate is present to maintain the Cu(I) state.[3] A common starting point is using double the molar percentage of sodium ascorbate relative to the copper catalyst.[1]
-
Oxygen Sensitivity: De-gas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.[1]
-
Catalyst Loading: If you suspect catalyst deactivation, consider increasing the catalyst loading.[1] However, be mindful that excess copper can complicate purification.[4]
-
-
Ligand Effects: The choice and concentration of a ligand can significantly impact the reaction rate and catalyst stability.[5][6][7]
-
Ligand Acceleration: Ligands such as tris(triazolylmethyl)amines (e.g., THPTA) can accelerate the reaction and stabilize the Cu(I) catalyst.[7][8]
-
Potential Inhibition: The nitrogen atom in the quinoline ring itself can coordinate with the copper catalyst, potentially inhibiting the reaction. The use of an appropriate external ligand can mitigate this effect.
-
-
Reactant Purity and Stability:
-
Ensure the purity of your quinoline alkyne and azide starting materials. Impurities can interfere with the catalyst.
-
Some terminal alkynes can be prone to side reactions, such as homocoupling.[4]
-
-
Solvent and Temperature:
Q2: I am observing the formation of side products. How can I identify and minimize them?
The most common side product in CuAAC reactions is the homocoupling of the terminal alkyne (Glasner coupling). The formation of the unintended 1,5-regioisomer is also a possibility, although less common in copper-catalyzed reactions.[10]
-
Minimizing Alkyne Homocoupling: This side reaction is often promoted by the presence of oxygen and the absence of a suitable reducing agent.
-
Rigorous Inert Atmosphere: Maintain a strict oxygen-free environment throughout the reaction setup and duration.
-
Sufficient Reducing Agent: Ensure an adequate concentration of sodium ascorbate to keep the copper in the +1 oxidation state.
-
-
Controlling Regioselectivity: The copper-catalyzed reaction strongly favors the formation of the 1,4-disubstituted triazole.[11] If you suspect the formation of the 1,5-isomer, consider the following:
-
Catalyst Choice: Ruthenium-based catalysts are known to favor the formation of the 1,5-regioisomer and should be avoided if the 1,4-isomer is desired.[11]
-
Reaction Conditions: Stick to well-established Cu(I)-catalyzed conditions to ensure high regioselectivity.
-
Q3: The reaction seems to stall before completion. What could be the reason?
A stalled reaction often points towards catalyst deactivation or inhibition.
-
Catalyst Poisoning: Certain functional groups can act as poisons to the copper catalyst.
-
Thiols: Thiols are potent poisons for the CuAAC reaction.[11] If your substrates contain thiol groups, they may need to be protected.
-
Chelating Groups: The quinoline nitrogen itself can chelate the copper, as mentioned earlier. The presence of other strong chelating groups in your substrates can also sequester the catalyst. Using an accelerating ligand can sometimes overcome this issue.[8]
-
-
Insolubility: If any of the reactants or the product precipitates out of the solution, the reaction rate will decrease significantly.
-
Solvent Optimization: Adjust the solvent system to ensure all components remain in solution throughout the reaction.
-
Q4: How does the position of the alkyne on the quinoline ring affect the reaction?
The electronic and steric environment of the alkyne can influence its reactivity. While the CuAAC reaction is generally tolerant of a wide range of functional groups, highly hindered alkynes may react more slowly.[12] The electronic properties of the quinoline ring can also play a role, although this effect is often modest.[13]
II. Experimental Protocols & Methodologies
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Quinoline Alkyne
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
Quinoline alkyne
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as ligand)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the quinoline alkyne (1.0 eq.) and the organic azide (1.0-1.2 eq.) in a mixture of t-BuOH and water (e.g., 1:1 v/v).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O and, if used, the THPTA ligand in deionized water. A typical catalyst loading is 1-10 mol%.
-
Reducing Agent Preparation: Prepare a fresh stock solution of sodium ascorbate in deionized water. A typical loading is 2-5 times the molar amount of the copper catalyst.
-
Reaction Initiation: Add the copper catalyst solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction (e.g., with a dilute aqueous solution of EDTA to chelate the copper). Extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography.
Data Presentation: Optimization Parameters
| Parameter | Recommended Starting Point | Troubleshooting Range | Rationale |
| Catalyst Loading (mol%) | 1-5 | 0.5-15 | Higher loading may be needed for less reactive substrates or if catalyst deactivation occurs.[1] |
| [Sodium Ascorbate] / [Cu] | 2:1 | 1:1 to 5:1 | Ensures complete reduction of Cu(II) to Cu(I) and prevents oxidative side reactions.[1][3] |
| Ligand Loading (mol%) | 1-5 (if used) | 0.5-10 | Accelerates the reaction and stabilizes the catalyst.[8] |
| Solvent System | t-BuOH/H₂O (1:1) | Varies | Must solubilize all reactants. Other solvent systems like DMSO or THF can be explored.[13][14] |
| Temperature (°C) | Room Temperature | RT to 80 | Higher temperatures can increase the rate but may also promote side reactions.[1][9] |
| Reaction Time (h) | 1-24 | 0.5-48 | Dependent on substrate reactivity and reaction conditions. |
III. Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: A decision tree for troubleshooting low reaction yields.
IV. References
-
Recent Advances in the Synthesis of Bioactive Quinoline-Based 1,2,3-Triazoles via Cu-Catalyzed Huisgen 1,3-Dipolar Cycloaddition (“Click Reaction”). (URL: [Link])
-
Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. PMC. (URL: [Link])
-
Direct synthesis of quinoline-substituted 1,2,3-triazoles via CuAAC reaction. ResearchGate. (URL: [Link])
-
Recent Advances in the Synthesis of Bioactive Quinoline-Based 1,2,3-Triazoles via Cu-Catalyzed Huisgen 1,3-Dipolar Cycloaddition (“Click Reaction”). ResearchGate. (URL: [Link])
-
Click synthesis of quinoline‐1,2,3‐triazole hybrids. ResearchGate. (URL: [Link])
-
Click Chemistry Azide-Alkyne Cycloaddition. (URL: [Link])
-
Copper-catalyzed switchable cyclization of alkyne-tethered α-bromocarbonyls: selective access to quinolin-2-ones and quinoline-2,4-diones. ResearchGate. (URL: [Link])
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. (URL: [Link])
-
Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. (URL: [Link])
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. (URL: [Link])
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. (URL: [Link])
-
Copper-catalyzed switchable cyclization of alkyne-tethered α-bromocarbonyls: selective access to quinolin-2-ones and quinoline-2,4-diones. Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. (URL: [Link])
-
The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (URL: [Link])
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. (URL: [Link])
-
Copper Catalyzed Sustainable Synthesis Of Quinolines. ijstr. (URL: [Link])
-
Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. UH Institutional Repository. (URL: [Link])
-
Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. PMC. (URL: [Link])
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. (URL: [Link])
-
Why is the efficiency of my CuAAC click chemistry so low? ResearchGate. (URL: [Link])
-
Problems and Solutions in Click Chemistry Applied to Drug Probes. PMC. (URL: [Link])
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Low yields in Click rxn. Reddit. (URL: [Link])
-
Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Beilstein Journals. (URL: [Link])
-
Copper ligand and anion effects: controlling the kinetics of the photoinitiated copper(i) catalyzed azide—alkyne cycloaddition polymerization. Polymer Chemistry (RSC Publishing). (URL: [Link])
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A Recent Concept of Importance: Click Chemistry. (URL: [Link])
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Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide-Alkyne Cycloaddition Polymerization. Semantic Scholar. (URL: [Link])
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Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing). (URL: [Link])
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Reference Data & Comparative Studies
A Comparative Guide to FTO Inhibitors: Profiling FB23-2 and the Quinoline-Based Scaffold
A Comparative Guide to FTO Inhibitors: Profiling FB23-2 and the Quinoline-Based Scaffold
This guide provides a detailed comparison of small-molecule inhibitors targeting the fat mass and obesity-associated (FTO) protein, a critical enzyme in epitranscriptomics. We will conduct an in-depth analysis of FB23-2, a well-characterized FTO inhibitor, and explore the potential of the quinoline scaffold, represented here by 6-Ethynyl-N-methylquinolin-2-amine, as a source for novel inhibitory compounds.
The Therapeutic Target: FTO's Role in Gene Regulation
The FTO protein is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that functions as the first identified RNA demethylase.[1] It primarily removes the N6-methyladenosine (m6A) modification from RNA, a reversible epigenetic mark that plays a crucial role in regulating mRNA stability, splicing, and translation.[1] Dysregulation of FTO activity and the resulting changes in m6A levels have been implicated in various diseases, including metabolic disorders and numerous cancers, such as acute myeloid leukemia (AML) and glioblastoma.[1][2] This central role in pathology makes FTO a compelling target for therapeutic intervention.
Profile of a Validated Inhibitor: FB23-2
FB23-2 is a potent and selective small-molecule inhibitor of the FTO protein.[3] It was developed through a structure-based rational design approach, originating from the optimization of its precursor, FB23.[2]
Mechanism of Action: FB23-2 exerts its effect by directly binding to the FTO active site, thereby selectively inhibiting its m6A demethylase activity.[2] This competitive inhibition leads to a global increase in m6A and N6,2′-O-dimethyladenosine (m6Am) levels within the transcriptome of treated cells.[2] The downstream consequences of this inhibition are significant; for example, in AML cells, FB23-2 treatment mimics the effects of FTO gene knockdown. It upregulates the expression of key genes like ASB2 and RARA while downregulating oncogenes such as MYC and CEBPA.[2] This modulation of gene expression ultimately suppresses cancer cell proliferation and promotes differentiation and apoptosis.[2]
Potency and Efficacy: In biochemical assays, FB23-2 demonstrates a half-maximal inhibitory concentration (IC50) of 2.6 µM against FTO's demethylase activity.[3] In cell-based assays using various AML cell lines, it effectively inhibits proliferation with IC50 values ranging from 1.9 µM to 5.2 µM.[2] Importantly, FB23-2 shows high selectivity for FTO over the homologous RNA demethylase ALKBH5.[2][4]
Exploring the Quinoline Scaffold: 6-Ethynyl-N-methylquinolin-2-amine
The quinoline ring system is a versatile scaffold that is a core structure in numerous biologically active compounds, including many with anticancer properties.[5] Molecules based on this scaffold have been investigated as inhibitors for a wide range of enzymes that interact with nucleic acids.[6][7]
6-Ethynyl-N-methylquinolin-2-amine (CAS: 1956354-68-9) is a specific derivative of this class.[8] A critical review of published scientific literature reveals no direct experimental data on the potency of this specific compound against the FTO protein. Its value in this context is as a representative of the broader quinoline chemical class and for its unique structural features. The ethynyl group at the 6-position provides a reactive handle for "click chemistry," which is highly valuable in biochemical research for creating bioconjugates and molecular probes.[9]
While data on 6-Ethynyl-N-methylquinolin-2-amine itself is not available, other quinoline-based derivatives have been successfully identified as FTO inhibitors. For instance, Selberg et al. identified a quinolone derivative, 4-amino-8-chloroquinoline-3-carboxylic acid (referred to as "compound 2" in their study), as a potent FTO inhibitor with an IC50 of 1.46 µM and a binding affinity (Kd) of 185 nM.[10][11] This demonstrates the proven potential of the quinoline scaffold for developing effective FTO inhibitors.
Head-to-Head Potency Comparison
The following table summarizes the available biochemical potency data for FB23-2 and a representative quinoline-based inhibitor.
| Parameter | FB23-2 | 6-Ethynyl-N-methylquinolin-2-amine | Representative Quinoline Inhibitor (Compound 2[10]) |
| Biochemical IC50 | 2.6 µM[3] | Data not available in reviewed literature | 1.46 µM[10][11] |
| Binding Affinity (Kd) | Data not specified | Data not available in reviewed literature | 185 nM[10][11] |
| Mechanism | Direct Binding, Competitive | Unknown | Direct Binding[10] |
| Selectivity | High selectivity over ALKBH5[2][4] | Unknown | Not specified |
Visualization of FTO Inhibition and Downstream Effects
The following diagram illustrates the established signaling pathway affected by FTO inhibition.
Caption: Mechanism of FTO inhibition and its cellular consequences.
Experimental Protocol: In Vitro FTO Demethylase Activity Assay
This protocol describes a robust method for measuring the inhibitory potential of a compound against FTO using a synthetic m6A-containing RNA oligonucleotide, followed by UPLC-MS/MS quantification.
I. Materials & Reagents
-
Recombinant human FTO protein
-
Synthetic m6A-containing RNA oligonucleotide substrate (e.g., 5'-CUGG(m6A)CUGG-3')
-
FTO Reaction Buffer (50 mM HEPES pH 7.0, 150 mM KCl)
-
Cofactors: Ammonium iron(II) sulfate, 2-oxoglutarate (2-OG), L-Ascorbic acid
-
Quenching Solution: EDTA (0.5 M)
-
Digestion Enzymes: Nuclease P1, Alkaline Phosphatase
-
Test Inhibitors (e.g., FB23-2) dissolved in DMSO
-
UPLC-MS/MS system for nucleoside analysis
II. Assay Workflow
Caption: Step-by-step workflow for an in vitro FTO inhibition assay.
III. Step-by-Step Procedure
-
Prepare Master Mix: Prepare a master mix containing FTO Reaction Buffer, 300 µM 2-oxoglutarate, 2 mM ascorbic acid, and 75 µM ammonium iron(II) sulfate.
-
Rationale: This mix provides the optimal pH and necessary cofactors for FTO enzymatic activity. Ascorbic acid is crucial for maintaining the iron cofactor in its reduced Fe(II) state.
-
-
Set Up Reactions: In a microcentrifuge tube, add 1 µM of FTO enzyme to the master mix. Then, add the test inhibitor (e.g., FB23-2) at various concentrations (typically a serial dilution). Include a "No Inhibitor" control (DMSO vehicle) and a "No Enzyme" negative control.
-
Rationale: A dose-response curve allows for the determination of the IC50 value. The vehicle control accounts for any effects of the solvent, and the no-enzyme control establishes the baseline signal.
-
-
Pre-incubation: Gently mix and incubate the enzyme-inhibitor mixture for 15 minutes at room temperature.
-
Rationale: This step allows the inhibitor to bind to the FTO enzyme before the substrate is introduced, ensuring a more accurate measurement of its inhibitory effect.
-
-
Initiate Demethylation: Start the reaction by adding the m6A-containing RNA substrate to a final concentration of 2 µM.
-
Rationale: The addition of the substrate begins the enzymatic turnover process.
-
-
Reaction Incubation: Incubate the reaction at 37°C for 1 hour.
-
Rationale: This provides sufficient time and optimal temperature for the FTO enzyme to demethylate the RNA substrate in the control samples.
-
-
Quench Reaction: Stop the reaction by adding EDTA to a final concentration of 5 mM.
-
Rationale: EDTA is a strong metal chelator that sequesters the Fe(II) ions, which are essential for FTO's catalytic activity, thereby instantly halting the reaction.
-
-
RNA Digestion: Digest the RNA oligonucleotide to single nucleosides by adding Nuclease P1 and Alkaline Phosphatase and incubating according to the manufacturer's protocol.
-
Rationale: UPLC-MS/MS systems analyze individual nucleosides. This step breaks down the RNA polymer into its constituent parts (A, G, C, U, and m6A) for accurate quantification.
-
-
Analysis: Analyze the digested samples by UPLC-MS/MS to determine the ratio of adenosine (A) to N6-methyladenosine (m6A).
-
Rationale: The degree of inhibition is directly proportional to the amount of m6A remaining. A potent inhibitor will result in a high m6A/A ratio, similar to the "No Enzyme" control.
-
Conclusion
This guide provides a comparative analysis of the FTO inhibitor FB23-2 and the promising quinoline scaffold. FB23-2 is a well-validated chemical probe with a clear mechanism of action and proven cellular efficacy, making it a benchmark compound for studying FTO biology, particularly in the context of AML.[2]
While direct potency data for 6-Ethynyl-N-methylquinolin-2-amine against FTO is not publicly available, the broader quinoline chemical class has demonstrated significant potential, yielding inhibitors with potency comparable to or exceeding that of FB23-2.[10] The lack of data for 6-Ethynyl-N-methylquinolin-2-amine underscores a critical principle in drug development: the biological activity of a scaffold must be empirically determined for each specific derivative. Future studies are required to characterize this and other novel quinoline compounds to fully assess their therapeutic potential as FTO inhibitors.
References
-
Huang, Y., et al. (2019). Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia. Cancer Cell, 35(4), 677-691.e10. Available at: [Link]
-
Selberg, S., et al. (2021). Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons. International Journal of Molecular Sciences, 22(9), 4537. Available at: [Link]
-
Zhang, M., et al. (2022). RNA demethylase FTO uses conserved aromatic residues to recognize the mRNA 5′ cap and promote efficient m6Am demethylation. Nucleic Acids Research, 50(12), 7016-7030. Available at: [Link]
-
Huff, S., et al. (2021). m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells. ACS Chemical Neuroscience, 12(3), 434-444. Available at: [Link]
-
InVivoChem. (n.d.). FB23-2. Retrieved from [Link]
-
ResearchGate. (n.d.). Docking modeling FTO binding sites of the inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS-MS assay measures the demethylation activity of FTO in vitro. Retrieved from [Link]
-
Niu, Y., et al. (2022). A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities. Acta Pharmaceutica Sinica B, 12(2), 853-866. Available at: [Link]
-
S-R, N., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. DNA Repair, 137, 103679. Available at: [Link]
-
University of Delaware. (n.d.). Structural and Biochemical Characterization of mRNA Demethylase Enzyme FTO. Retrieved from [Link]
-
Bedi, R. K., et al. (2022). Rational Design and Optimization of m6A‑RNA Demethylase FTO Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry, 65(15), 10920-10937. Available at: [Link]
-
Agbor, T. A., et al. (2024). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. Journal of Medicinal Chemistry, 67(1), 359-385. Available at: [Link]
-
Iannitelli, A., et al. (2023). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 28(14), 5406. Available at: [Link]
-
Chen, B., et al. (2012). Development of Cell-Active N6-Methyladenosine RNA Demethylase FTO Inhibitor. Journal of the American Chemical Society, 134(43), 17963-17971. Available at: [Link]
-
PubMed. (2021). Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons. Retrieved from [Link]
-
ResearchGate. (2022). A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities. Retrieved from [Link]
-
University of Helsinki. (2022). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]
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- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. 6-Ethynylquinoline | 78593-41-6 | Benchchem [benchchem.com]
- 10. Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC retention time of 6-Ethynyl-N-methylquinolin-2-amine standards
HPLC retention time of 6-Ethynyl-N-methylquinolin-2-amine standards
An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 6-Ethynyl-N-methylquinolin-2-amine Standards
Introduction
6-Ethynyl-N-methylquinolin-2-amine is a substituted quinoline derivative, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] The precise and accurate quantification of such compounds is paramount for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose, offering high resolution, sensitivity, and reproducibility.
This guide provides a comprehensive comparison of potential reversed-phase HPLC (RP-HPLC) conditions for the analysis of 6-Ethynyl-N-methylquinolin-2-amine. We will explore the fundamental principles guiding method development, present a robust, step-by-step analytical protocol, and compare alternative conditions to illustrate the causality behind experimental choices. The objective is to equip researchers and drug development professionals with a foundational understanding for developing and validating a reliable analytical method for this and structurally similar molecules.
Physicochemical Properties and Initial Chromatographic Considerations
The molecular structure of 6-Ethynyl-N-methylquinolin-2-amine dictates the optimal approach for its chromatographic separation. Key features include:
-
Quinoline Core: A bicyclic aromatic system that is inherently hydrophobic, making it well-suited for retention on nonpolar stationary phases like C18.
-
Secondary Amine (-NHCH₃): This basic functional group is ionizable. Its protonation state is dependent on the mobile phase pH. At a pH below its pKa, the amine will be protonated (cationic), which can lead to peak tailing on standard silica-based C18 columns due to interaction with residual acidic silanol groups.
-
Ethynyl Group (-C≡CH): A nonpolar group that contributes to the overall hydrophobicity of the molecule.
Based on this structure, a reversed-phase HPLC method is the logical choice. The most critical parameter to control will be the mobile phase pH to ensure a consistent ionization state for the amine and mitigate undesirable peak shapes.[2][3]
Recommended Experimental Protocol: A Self-Validating System
This protocol is designed to be a robust starting point for method development. The inclusion of system suitability tests ensures the method is self-validating for daily use.
Materials and Reagents
-
Analyte: 6-Ethynyl-N-methylquinolin-2-amine standard (≥98% purity)
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Water: Deionized water (18.2 MΩ·cm)
-
Buffers: Ammonium acetate or potassium phosphate
-
Acid/Base: Formic acid or ammonium hydroxide for pH adjustment
Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 column with end-capping (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended to minimize interactions with the basic amine.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C. Temperature control is crucial for reproducible retention times.[4]
-
Detection Wavelength: 225 nm, selected based on the typical UV absorbance maxima for quinoline derivatives.[5]
-
Injection Volume: 10 µL
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Ethynyl-N-methylquinolin-2-amine standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
Analytical Workflow Diagram
The following diagram outlines the complete experimental workflow from sample preparation to final data analysis.
Caption: A flowchart of the HPLC analytical workflow.
Comparison of HPLC Conditions and Performance
To achieve optimal separation, several parameters can be adjusted. The choice of these parameters represents a trade-off between resolution, analysis time, and peak symmetry. The following table compares the recommended method with two alternative conditions, presenting illustrative data based on typical behavior for quinoline derivatives.
| Parameter | Condition A (Recommended) | Condition B (Alternative Column) | Condition C (Isocratic Elution) |
| Column | Standard C18 (End-capped) | Phenyl-Hexyl | Standard C18 (End-capped) |
| Mobile Phase | Gradient: ACN / 10mM NH₄OAc, pH 4.5 | Gradient: ACN / 10mM NH₄OAc, pH 4.5 | Isocratic: 60% ACN / 40% NH₄OAc, pH 4.5 |
| Illustrative Retention Time (min) | ~7.8 | ~8.5 | ~5.2 |
| Illustrative Tailing Factor | 1.1 | 1.0 | 1.4 |
| Illustrative Resolution (from nearest impurity) | > 2.0 | > 2.5 | 1.6 |
| Analysis Time (min) | 15 | 15 | 10 |
| Rationale & Insights | Balanced Performance: Good retention, excellent peak shape due to the controlled low pH suppressing silanol interactions, and sufficient resolution for impurity profiling. The gradient allows for the elution of potential late-eluting impurities. | Enhanced Aromatic Selectivity: The phenyl-hexyl phase provides alternative selectivity through π-π interactions with the quinoline ring, potentially improving resolution from structurally similar impurities.[6] Retention time may increase. | Speed and Simplicity: Faster run time and simpler operation. However, it risks co-elution with early or late-eluting impurities and may result in poorer peak shape for the main analyte.[7] |
Expert Discussion: Causality Behind Experimental Choices
-
Choice of Column (Stationary Phase): A C18 column is the workhorse of reversed-phase chromatography due to its strong hydrophobic retention. The critical choice here is an end-capped column. Residual silanol groups on the silica support are acidic and can cause strong ionic interactions with the protonated amine of our analyte, leading to severe peak tailing. End-capping neutralizes these active sites, resulting in more symmetrical peaks. The Phenyl-Hexyl column in Condition B offers a different selectivity, which can be invaluable if co-eluting impurities are an issue with the C18 phase.
-
Choice of Mobile Phase (pH and Organic Modifier):
-
pH Control: The secondary amine in the analyte is a weak base. Operating at a pH of 4.5 ensures that the amine is consistently in its protonated (cationic) form. This prevents retention time drift that would occur if the pH were near the analyte's pKa.[3] A buffered mobile phase is non-negotiable for reproducible results.
-
Organic Modifier: Acetonitrile is often preferred over methanol for compounds with aromatic rings as it can provide sharper peaks. It also has a lower viscosity, resulting in lower backpressure.
-
-
Gradient vs. Isocratic Elution: A gradient elution (Condition A & B) is superior for method development and impurity analysis. It starts with a lower organic content to retain the analyte and then ramps up to elute it and any more hydrophobic impurities, ensuring the column is clean for the next injection. Isocratic elution (Condition C) is faster but less robust. It is only suitable for samples where the analyte is known to be pure and free from compounds with significantly different polarities.[2]
References
-
Ciura, K., Dziomba, S., Nowak, M., & Markuszewski, M. J. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A, 1492, 55-60. Available at: [Link]
-
Altabrisa Group. (2023). What Factors Influence HPLC Retention Time Precision? Available at: [Link]
-
Waters Corporation. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column? Waters Knowledge Base. Available at: [Link]
-
ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Available at: [Link]
-
Separation Science. (2024). Factors Impacting Chromatography Retention Time. Available at: [Link]
-
Wang, Y., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 2551, 012022. Available at: [Link]
-
Novelty Journals. (2022). A Review on Quinoline and Its Derivatives. International Journal of Novel Research in Life Sciences, 9(3), 1-11. Available at: [Link]
-
Belanger, D. B., et al. (2021). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sepscience.com [sepscience.com]
Safety & Regulatory Compliance
Proper Disposal Procedures: 6-Ethynyl-N-methylquinolin-2-amine
Proper Disposal Procedures: 6-Ethynyl-N-methylquinolin-2-amine
Senior Application Scientist Note: The following guide addresses the disposal of 6-Ethynyl-N-methylquinolin-2-amine (CAS: 1956354-68-9) . While specific Safety Data Sheets (SDS) for this research chemical are often sparse, its structural motifs—a terminal alkyne and a quinoline core —dictate a rigorous safety protocol. The presence of a terminal alkyne (-C≡CH) introduces a specific risk of forming explosive metal acetylides if mishandled, while the quinoline scaffold necessitates treatment as a toxic, environmentally persistent organic pollutant.[1]
[1]
Executive Safety Summary
Immediate Action Required:
-
Strict Prohibition: NEVER dispose of this compound or its solutions down the sink. The terminal alkyne group can react with copper or lead plumbing to form shock-sensitive explosive acetylides.
-
Container Restriction: Do NOT use metal containers or metal spatulas for long-term storage or waste accumulation.[1] Use High-Density Polyethylene (HDPE) or glass.
-
Segregation: Keep isolated from strong oxidizers, strong bases, and heavy metal salts (Ag, Cu, Hg).
Chemical Profile & Hazard Identification
Understanding the molecular structure is the first step in safe disposal. This compound possesses two distinct hazard domains.[2][3][4][5][6][7]
| Feature | Structural Motif | Hazard Class | Disposal Implication |
| Reactivity | Terminal Alkyne (-C≡CH) | Explosive Precursor | Can form explosive acetylides with Cu, Ag, Hg.[1][8] NO METAL CANS. |
| Toxicity | Quinoline Scaffold | Acute/Chronic Toxin | Likely aquatic toxin and potential mutagen. NO DRAIN DISPOSAL. |
| Physical State | Solid (Powder) | Particulate Irritant | High risk of inhalation; use HEPA-filtered enclosure. |
| Solubility | Lipophilic (Organic) | Solvent Waste | Dispose via organic solvent streams (Non-Halogenated). |
Pre-Disposal Handling & Stabilization
Before moving waste to the central accumulation area, stabilize the material at the point of generation.
A. Solid Waste (Pure Substance)
-
Container Selection: Use a wide-mouth HDPE jar or a glass amber jar with a Teflon-lined cap.
-
Labeling: Mark clearly as "TOXIC SOLID, ORGANIC" and explicitly add "CONTAINS TERMINAL ALKYNE."
-
No Quenching Required: Do not attempt to chemically quench pure solid material. It is safer to incinerate it intact.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
If the compound is dissolved in solvents (e.g., DMSO, DCM, Methanol):
-
Segregation:
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in DMSO, Methanol, Ethyl Acetate.
-
-
pH Check: Ensure the waste solution is Neutral (pH 6-8).
-
Why? Basic conditions promote the deprotonation of the alkyne, increasing the risk of acetylide formation if metal ions are present.[8]
-
-
Scavenging: If the solution contains heavy metals (e.g., from a Sonogashira coupling catalyst), add a metal scavenger (e.g., QuadraPure™) before declaring it waste.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Expired/Excess Stock)
For pure powder or contaminated solid consumables (gloves, weigh boats).
-
PPE Donning: Wear nitrile gloves (double gloved), lab coat, and safety glasses. Work inside a fume hood.
-
Transfer: Transfer the solid material into a clear plastic bag (polyethylene).
-
Secondary Containment: Place the sealed bag into a screw-top HDPE waste container.
-
Labeling: Apply the hazardous waste tag.
-
Logistics: Request pickup from EHS for High-Temperature Incineration .
Protocol B: Liquid Waste Disposal (Solutions)
For HPLC waste, reaction mixtures, or washing solvents.
-
Compatibility Check: Verify the waste container does not contain oxidizing acids (Nitric, Perchloric) or heavy metal solutions.
-
Transfer: Pour waste into the appropriate carboy (Halogenated vs. Non-Halogenated) using a polymer funnel. Do not use metal funnels.
-
Rinsing: Rinse the original vessel with a small volume of compatible solvent (e.g., acetone) and add the rinse to the waste container.
-
Closure: Cap the container immediately. Do not leave open in the hood.
Visualizing the Safety Logic
The following diagrams illustrate the critical decision-making pathways for handling this specific chemical.
Diagram 1: Waste Stream Decision Matrix
This logic flow ensures the terminal alkyne is handled correctly based on its physical state.
Caption: Decision matrix for segregating solid and liquid waste streams to prevent incompatibility.
Diagram 2: The Acetylide Risk Mechanism
Why we strictly prohibit metal containers and drain disposal.
Caption: Mechanism of explosive acetylide formation upon contact with copper or heavy metals.[1]
Emergency Procedures (Spill Response)
In the event of a spill during transfer or disposal:
-
Evacuate & Ventilate: If the powder becomes airborne, evacuate the immediate area to allow dust to settle.
-
PPE Upgrade: Wear a P100 respirator or work strictly within a hood.
-
Dry Spill Cleanup:
-
Do NOT sweep (creates dust).
-
Cover with a wet paper towel (dampened with water/surfactant) to suppress dust.
-
Scoop up the wet material and towel into a plastic bag.
-
-
Wet Spill Cleanup:
-
Absorb with vermiculite or sand.[10]
-
Avoid using clay-based absorbents if they contain metal oxides that might react over long periods (though rare, sand is safer).
-
-
Decontamination: Wash the surface with a mild detergent and water. Collect all rinse water as hazardous waste.
Regulatory Compliance
-
RCRA Classification: This compound is not explicitly P-listed or U-listed by CAS.[1] However, it must be characterized by the generator.
-
Characteristic: Likely Toxic (if TCLP fails, though unlikely for this specific structure) and Ignitable (if in flammable solvent).
-
Generator Status: Treat as "Hazardous Waste - Toxic/Irritant."[1]
-
-
DOT Shipping (for waste hauler):
-
Likely UN 2811 (Toxic solid, organic, n.o.s.) or UN 1759 (Corrosive solids, n.o.s) depending on pH/irritation data.
-
Note: Ensure the shipping manifest lists "Quinoline derivative" to alert emergency responders.
-
References
-
PubChem. 6-Methylquinoline Compound Summary (Structural Analog/Parent Scaffold). National Library of Medicine. [Link]
- National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard reference for Alkyne/Quinoline handling).
Sources
- 1. 78593-41-6|6-Ethynylquinoline|BLD Pharm [bldpharm.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nj.gov [nj.gov]
Personal protective equipment for handling 6-Ethynyl-N-methylquinolin-2-amine
Personal protective equipment for handling 6-Ethynyl-N-methylquinolin-2-amine
Technical Safety Guide: 6-Ethynyl-N-methylquinolin-2-amine
CAS: 1956354-68-9 Formula: C₁₂H₁₀N₂ Molecular Weight: 182.22 g/mol Synonyms: N-Methyl-6-ethynylquinolin-2-amine
Executive Safety Summary
Status: High-Potency Research Chemical / Novel Pharmacophore Signal Word: WARNING (Derived from SAR and analogue data)
As a Senior Application Scientist, I advise treating 6-Ethynyl-N-methylquinolin-2-amine not merely as a reagent, but as a bioactive structural probe. The presence of the terminal alkyne (ethynyl group) at position 6 and the secondary amine at position 2 imparts specific reactivity profiles—notably potential for transition metal complexation (acetylide formation) and biological interaction with kinase/receptor targets.
Critical Hazards:
-
Bioactivity: Potential potent modulator of glutamatergic or similar signaling pathways (structural similarity to mGluR5 antagonists). Treat as a potential reproductive toxin/neurotoxin until fully characterized.
-
Chemical Reactivity: The terminal alkyne is stable but reactive. Avoid contact with copper, silver, or mercury salts in non-catalyzed conditions to prevent the formation of shock-sensitive metal acetylides.
-
Route of Entry: Inhalation of dust and dermal absorption are the primary risks.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a "self-validating" safety barrier. If a step cannot be performed with the listed PPE, the protocol is invalid and must be halted.
| Protection Zone | Standard Requirement | Technical Rationale |
| Respiratory | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood | Prevents inhalation of amorphous dust during weighing. The amine moiety can be irritating to mucous membranes. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Quinoline derivatives are lipophilic and can penetrate skin. Double gloving provides a breakthrough time >480 mins. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Standard safety glasses are insufficient for fine powders or pressurized reaction vessels. |
| Body | Tyvek® Lab Coat (Closed front) | Cotton coats retain particulate matter. Disposable Tyvek prevents cross-contamination of workspace. |
Operational Handling Protocols
A. Storage & Stability
-
Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Container: Amber glass vial with a PTFE-lined cap.
-
Reasoning: The ethynyl group is susceptible to slow oxidation or polymerization under UV light and heat. The amine is hygroscopic; moisture uptake will alter stoichiometry.
B. Solubilization Strategy
This compound is hydrophobic. Proper solubilization is critical for assay reproducibility.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) (anhydrous).
-
Solubility Target: Up to 50–100 mM.
-
-
Secondary Solvent: Ethanol (absolute).
-
Protocol:
-
Calculate required volume for stock concentration (e.g., 10 mM).
-
Add DMSO dropwise to the solid while vortexing.
-
Sonication: If particulate remains, sonicate at 40 kHz for 30 seconds. Note: Monitor temperature; do not exceed 40°C to preserve the alkyne.
-
C. Reaction Setup (Click Chemistry / Derivatization)
If using the ethynyl group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Catalyst Control: Premix Cu(I) source with a stabilizing ligand (e.g., TBTA) before adding to the reaction mixture containing 6-Ethynyl-N-methylquinolin-2-amine.
-
Why? Direct exposure of the terminal alkyne to free copper ions without ligand stabilization can lead to oxidative homocoupling (Glaser coupling) rather than the desired triazole formation.
Emergency Response System
| Event | Immediate Action | Scientific Logic |
| Skin Exposure | Wash with soap/water for 15 min.[1] Do not use ethanol. | Ethanol increases skin permeability, potentially driving the lipophilic quinoline deeper into the dermis. |
| Inhalation | Move to fresh air.[1][2][3][4][5] Administer oxygen if breathing is labored.[1][5] | Amines can cause bronchospasm. Immediate oxygen support mitigates hypoxia. |
| Spill (Solid) | Cover with wet paper towels (water), then scoop. | Wetting prevents dust aerosolization. Do not dry sweep. |
Safe Handling Workflow (Visualized)
The following diagram outlines the logical decision tree for handling this compound, integrating safety checks with experimental steps.
Figure 1: Operational workflow emphasizing containment during weighing and specific disposal restrictions to prevent acetylide formation.
Disposal & Waste Management
Strict Prohibition: Do NOT dispose of this compound or its solutions in metal waste containers (steel drums, copper plumbing).
-
Mechanism: Terminal alkynes can react with metal oxides in containers to form metal acetylides, which are potentially explosive when dry.
-
Approved Stream:
-
Collect in High-Density Polyethylene (HDPE) or glass containers.
-
Label as "Organic Waste - Toxic - Acetylenic".
-
Disposal Method: High-temperature incineration (High BTU waste stream).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Quinoline Derivatives. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]
